Caseamembrins O

Description

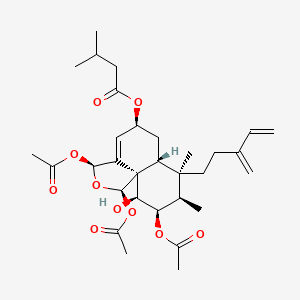

Caseamembrins O are clerodane diterpenoids, a subclass of diterpenes characterized by a bicyclic carbon skeleton with a decalin core and specific oxygenated functional groups . These compounds are primarily isolated from plants of the genus Casearia (e.g., C. membranacea, C. nigrescens) and exhibit cytotoxic properties against various cancer cell lines . Clerodane diterpenoids are notable for their complex stereochemistry and substituent variations (e.g., acetyl, hydroxyl, or epoxy groups), which influence their bioactivity .

Properties

Molecular Formula |

C31H44O10 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(1R,3S,5S,6aR,7R,8R,9R,10S,10aR)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate |

InChI |

InChI=1S/C31H44O10/c1-10-17(4)11-12-30(9)18(5)26(37-19(6)32)27(36)31-23(28(38-20(7)33)41-29(31)39-21(8)34)14-22(15-24(30)31)40-25(35)13-16(2)3/h10,14,16,18,22,24,26-29,36H,1,4,11-13,15H2,2-3,5-9H3/t18-,22+,24+,26+,27+,28+,29-,30-,31-/m0/s1 |

InChI Key |

MXZZEEMZKQYYNV-PCCLTOHNSA-N |

SMILES |

CC1C(C(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@]23[C@@H]([C@@]1(C)CCC(=C)C=C)C[C@@H](C=C2[C@@H](O[C@@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C |

Canonical SMILES |

CC1C(C(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C |

Synonyms |

caseamembrin O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Clerodane Diterpenoids

Structural Features

Clerodane diterpenoids share a conserved bicyclic framework but differ in substituents and stereochemistry. Key structural analogs of Caseamembrins include:

- Caseamembrins A–F: Isolated from C. membranacea, these feature a 18-nor-clerodane skeleton with epoxy or acetyl modifications at C-6 and C-19 .

- Caseamembrins G–L : Derived from the same species, these compounds exhibit hydroxylation at C-2 and C-3, distinguishing them from earlier analogs .

- Casearborins A–E: From C. arborea, these lack the 18-nor modification but include a unique C-15 ketone group .

Cytotoxic Activity

The bioactivity of clerodane diterpenoids is highly structure-dependent. Comparative cytotoxicity data are summarized below:

*Paclitaxel, a taxane diterpenoid, is included for potency comparison but differs structurally from clerodanes.

Key Findings :

- Potency: Caseamembrins A–F exhibit moderate cytotoxicity (µM range), contrasting sharply with paclitaxel’s nanomolar efficacy. This disparity highlights the trade-off between structural complexity and therapeutic selectivity .

- Mechanistic Diversity : Unlike taxanes, Caseamembrins induce apoptosis via mitochondrial (intrinsic) or death receptor (extrinsic) pathways, suggesting a different therapeutic niche .

- Structural-Activity Relationships (SAR) : Hydroxylation at C-2/C-3 (Caseamembrins G–L) reduces cytotoxicity compared to epoxy-bearing analogs (Caseamembrins A–F), implying that oxygenated substituents at specific positions enhance bioactivity .

Comparison with Functionally Similar Compounds

Triptolide and Oridonin

- Triptolide: A diterpenoid triepoxide from Tripterygium wilfordii with IC₅₀ values in the nM range. Unlike Caseamembrins, it targets heat shock proteins and NF-κB signaling .

- Oridonin: A Rabdosia-derived ent-kaurane diterpenoid with IC₅₀ ~5 µM.

Andrographolide

A labdane diterpenoid from Andrographis paniculata with anti-inflammatory and anticancer properties. Its IC₅₀ (~10 µM) aligns with Caseamembrins, but it modulates PI3K/Akt pathways instead of direct apoptotic induction .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

- Methodological Answer : Integrate chemists (synthesis), biologists (mechanistic studies), and computational scientists (molecular modeling) early in project design. Use collaborative platforms (e.g., electronic lab notebooks) for real-time data sharing and hypothesis refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.